molecular formula C12H16FNO B13596142 2-(2-Fluoro-4-methoxyphenyl)piperidine

2-(2-Fluoro-4-methoxyphenyl)piperidine

Cat. No.: B13596142
M. Wt: 209.26 g/mol
InChI Key: NMHXZMRDGWZRHK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)piperidine is a chemical compound that belongs to the class of fluorinated piperidines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction proceeds under basic conditions and involves the formation of a protected piperidine intermediate, which can be further deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets. For instance, it can act as a ligand for metabotropic glutamate receptors, modulating their activity and influencing various signaling pathways . The presence of the fluorine atom enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)piperidine is unique due to the combination of the fluorine and methoxy groups, which confer distinct physicochemical properties. These features enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-9-5-6-10(11(13)8-9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

NMHXZMRDGWZRHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCCCN2)F

Origin of Product

United States

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